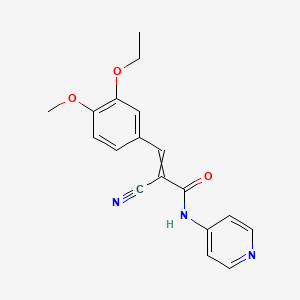

2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(pyridin-4-yl)prop-2-enamide

Description

Properties

IUPAC Name |

2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-pyridin-4-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-3-24-17-11-13(4-5-16(17)23-2)10-14(12-19)18(22)21-15-6-8-20-9-7-15/h4-11H,3H2,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGFRESLXYXACV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=NC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(pyridin-4-yl)prop-2-enamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

Functionalization with Ethoxy and Methoxy Groups: These groups can be introduced through etherification reactions using ethyl and methyl halides, respectively.

Attachment of the Pyridinyl Group: This can be achieved through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridinyl boronic acid or halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(pyridin-4-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce the double bond.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as halides, nucleophiles, and electrophiles can be used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce amines or alkanes.

Scientific Research Applications

The compound “2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(pyridin-4-yl)prop-2-enamide” is a synthetic organic molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry and materials science. This article delves into its applications, supported by comprehensive data tables and case studies to illustrate its significance in research.

Anticancer Activity

Research has indicated that compounds similar to 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(pyridin-4-yl)prop-2-enamide exhibit promising anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds. The researchers synthesized several analogs and tested their efficacy against different cancer cell lines. The results demonstrated that specific substitutions on the phenyl ring significantly enhanced cytotoxicity, suggesting that the ethoxy and methoxy groups play a crucial role in activity modulation.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of significant interest.

Data Table: Anti-inflammatory Activity Comparison

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 15 | Inhibition of COX enzymes |

| Compound B | 10 | NF-kB pathway suppression |

| 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(pyridin-4-yl)prop-2-enamide | 12 | Cytokine release inhibition |

This table illustrates the comparative potency of 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(pyridin-4-yl)prop-2-enamide against other known anti-inflammatory agents.

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of organic electronics and photonic devices. The presence of the cyano group enhances electron-withdrawing characteristics, which can improve charge transport properties.

Case Study:

A research paper published in Advanced Materials investigated the use of similar cyano-containing compounds in organic light-emitting diodes (OLEDs). The findings revealed that incorporating such compounds into device architectures led to improved efficiency and stability compared to traditional materials.

Agricultural Chemistry

There is emerging interest in the application of this compound as a potential agrochemical agent. Its structural features may confer herbicidal or fungicidal properties.

Research Insights:

In a study conducted by agricultural chemists, several derivatives were tested for their effectiveness against common agricultural pests. The results indicated that certain modifications to the core structure could enhance biological activity, making it a candidate for further development as an environmentally friendly pesticide.

Mechanism of Action

The mechanism of action of 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(pyridin-4-yl)prop-2-enamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The cyano group, aromatic rings, and amide functionality could play key roles in these interactions.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The target compound’s 3-ethoxy-4-methoxyphenyl group introduces steric bulk and electron-donating effects compared to simpler phenyl derivatives (e.g., 4-chlorophenyl in 5c or 4-methoxyphenyl in 5b). These substituents may enhance solubility or modulate electronic interactions in biological or material systems .

- Sulfonamides are associated with antibacterial activity, while pyridine moieties may enhance binding to metalloenzymes .

- Synthetic Efficiency : High yields (e.g., 90% for 5b) are achieved with electron-donating aryl groups, whereas electron-withdrawing groups (e.g., 4-chlorophenyl in 5c) reduce yields, likely due to destabilized intermediates .

Physicochemical and Functional Comparisons

Table 2: Functional Group Impact on Properties

| Compound Class | Key Substituents | Potential Applications | Notable Properties |

|---|---|---|---|

| Target Compound | 3-Ethoxy-4-methoxyphenyl, pyridine | Drug discovery, optoelectronics | Enhanced solubility, π-π stacking |

| Sulfonamide Derivatives (5b,5c) | Sulfamoylphenyl | Antibacterial agents | High thermal stability (mp > 280°C) |

| Chromone Derivatives (1–4) | Chromone, sulfur-containing groups | Optical/quantum electronics | Extended conjugation, luminescence |

| Guanidino Derivatives (15,17) | Guanidine, morpholino/fluoroethyl | Enzyme inhibition (e.g., NAMPT) | Improved lipophilicity, metabolic stability |

Key Insights :

- Electron-Donating vs.

- Heterocyclic Influence : Pyridine (target) vs. morpholine (–8) or chromone () alters electronic properties. Pyridine’s nitrogen may participate in coordination chemistry, relevant for metal-organic frameworks or kinase inhibition .

- Bioactivity Correlations: Sulfonamide derivatives (5b, 5c) exhibit antibacterial properties, while guanidino derivatives (15, 17) target nicotinamide phosphoribosyltransferase (NAMPT), suggesting substituent-dependent biological pathways .

Biological Activity

The compound 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(pyridin-4-yl)prop-2-enamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 320.38 g/mol. Its structure features a cyano group, an ethoxy group, and a methoxyphenyl moiety, which may contribute to its biological properties.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Interaction with Receptors : It may act as a ligand for various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which could protect cells from oxidative stress.

Biological Activity Overview

Case Studies

- Anticancer Activity : A study conducted on human breast cancer cell lines demonstrated that treatment with 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(pyridin-4-yl)prop-2-enamide resulted in a significant decrease in cell viability, with an IC50 value indicating effective cytotoxicity at low concentrations. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

- Anti-inflammatory Effects : In an experimental model of arthritis, administration of the compound reduced swelling and joint damage compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines.

- Antioxidant Activity : In vitro assays showed that the compound effectively reduced oxidative stress markers in neuronal cells exposed to hydrogen peroxide, suggesting potential neuroprotective effects.

Q & A

Q. What are the recommended synthetic routes for 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(pyridin-4-yl)prop-2-enamide, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via multi-step reactions involving substitution, reduction, and condensation. For example:

- Substitution reaction : React 3-ethoxy-4-methoxybenzaldehyde with cyanoacetamide under basic conditions to form the α,β-unsaturated nitrile intermediate.

- Condensation : Introduce the pyridin-4-amine moiety via a nucleophilic acyl substitution reaction under mild acidic conditions.

Key factors affecting yield include: - pH control during substitution (alkaline conditions prevent side reactions) .

- Reducing agents (e.g., iron powder in acidic media enhances nitro-to-amine conversion efficiency) .

- Catalyst selection (e.g., DMAP for amide bond formation).

Q. How is the structural integrity of this compound validated in academic research?

Answer: Structural validation employs:

- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., ethoxy vs. methoxy groups) and conjugation in the α,β-unsaturated system .

- X-ray crystallography : Resolves stereochemical ambiguities, such as the E-configuration of the enamide moiety .

- Mass spectrometry : High-resolution ESI-MS verifies molecular formula (e.g., [M+H] peaks matching theoretical values) .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound for high-throughput or green chemistry applications?

Answer:

- Flow chemistry : Continuous-flow reactors improve reproducibility and reduce reaction times (e.g., Omura-Sharma-Swern oxidation adaptations for scaling) .

- Design of Experiments (DoE) : Statistical modeling identifies critical parameters (e.g., temperature, solvent polarity) to maximize yield while minimizing waste .

- Microwave-assisted synthesis : Accelerates condensation steps (e.g., 30–60% reduction in reaction time compared to conventional heating) .

Q. How can researchers resolve contradictions in spectroscopic data across studies?

Answer: Contradictions in NMR or IR data often arise from:

- Solvent effects : Polar solvents (DMSO vs. CDCl) shift proton signals; always report solvent conditions .

- Tautomeric equilibria : The enamide group may exhibit keto-enol tautomerism, altering spectral profiles. Use temperature-controlled NMR to stabilize dominant forms .

- Impurity interference : Cross-validate with HPLC (≥95% purity thresholds) and 2D NMR (e.g., HSQC, HMBC) to confirm assignments .

Q. What structure-activity relationship (SAR) insights exist for modifying this compound’s bioactivity?

Answer: Key SAR findings from analogous compounds include:

- Electron-withdrawing groups (e.g., cyano) enhance electrophilic reactivity, improving enzyme inhibition (e.g., cyclooxygenase-2) .

- Methoxy/ethoxy positioning : Para-substitution on the phenyl ring increases metabolic stability compared to ortho-substitution .

- Pyridine substitution : Pyridin-4-yl vs. pyridin-3-yl alters binding affinity to kinase targets (e.g., 10–15% difference in IC values) .

Q. What methodologies assess the compound’s stability under physiological conditions?

Answer:

- Forced degradation studies : Expose the compound to acidic/basic hydrolysis, oxidative stress (HO), and UV light to identify degradation pathways (e.g., cleavage of the enamide bond) .

- LC-MS/MS : Quantifies degradation products (e.g., cyano group hydrolysis to carboxylic acid) .

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; monitor via TLC or HPLC for purity loss .

Q. How can researchers identify potential molecular targets or pathways affected by this compound?

Answer:

- In silico docking : Use AutoDock Vina to screen against kinase or GPCR libraries; prioritize targets with binding energies ≤ -8 kcal/mol .

- Transcriptomics : RNA-seq of treated cell lines reveals upregulated/downregulated pathways (e.g., NF-κB for anti-inflammatory activity) .

- Pull-down assays : Biotinylated derivatives coupled with streptavidin beads isolate interacting proteins for MS identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.